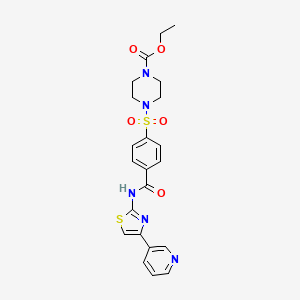
Ethyl 4-((4-((4-(pyridin-3-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((4-((4-(pyridin-3-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H23N5O5S2 and its molecular weight is 501.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Pharmacokinetics
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生物活性
Ethyl 4-((4-((4-(pyridin-3-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazole moiety, a pyridine ring, and a piperazine group. Its molecular formula is C18H22N4O4S, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms essential for its biological activity.
Research indicates that compounds with similar structural characteristics often act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in regulating the cell cycle. Inhibition of these kinases can lead to reduced cell proliferation, making these compounds promising candidates for cancer therapy .
Biological Activity
-
Anticancer Activity :
- Inhibition of CDKs : this compound has shown potential in inhibiting CDK4 and CDK6, leading to decreased proliferation of cancer cells. Studies have demonstrated that similar thiazole-pyrimidine derivatives effectively inhibit these kinases in vitro .
- Cell Cycle Arrest : Treatment with this compound has been associated with G1 phase arrest in cancer cell lines, indicating its potential utility in halting tumor growth .
- Antimicrobial Activity :
Data Table: Biological Activity Overview
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of CDK4/CDK6 | |
| Cell Cycle Arrest | G1 phase arrest | |
| Antimicrobial | Potential activity against bacteria |
Case Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on various cancer cell lines treated with similar thiazole-based compounds demonstrated a significant reduction in cell viability. The IC50 values for these compounds ranged from 0.5 to 5 µM, suggesting potent anticancer properties . Although specific data for this compound is not directly available, its structural analogs show promise.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the synthesis and evaluation of thiazole derivatives against Mycobacterium tuberculosis. Some derivatives exhibited IC90 values as low as 3.73 µM, highlighting the potential for further development in treating infectious diseases .
属性
IUPAC Name |
ethyl 4-[4-[(4-pyridin-3-yl-1,3-thiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S2/c1-2-32-22(29)26-10-12-27(13-11-26)34(30,31)18-7-5-16(6-8-18)20(28)25-21-24-19(15-33-21)17-4-3-9-23-14-17/h3-9,14-15H,2,10-13H2,1H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMSCLBLUYVRAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














